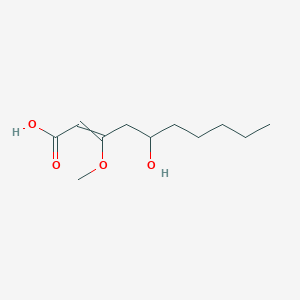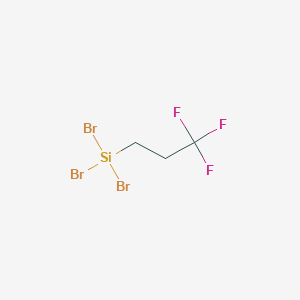
Tribromo(3,3,3-trifluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C3H4Br3F3Si It is a derivative of silane, where the silicon atom is bonded to three bromine atoms and one 3,3,3-trifluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromo(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropylsilane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride or chloroform, and the process is carried out at low temperatures to prevent side reactions. The reaction can be represented as follows:
CF3CH2CH2SiH3+3Br2→CF3CH2CH2SiBr3+3HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as platinum or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylsilane.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrogen bromide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products
Substitution: Products include 3,3,3-trifluoropropylsilanols, 3,3,3-trifluoropropylamines, and 3,3,3-trifluoropropylalkoxysilanes.
Reduction: The major product is 3,3,3-trifluoropropylsilane.
Hydrolysis: The products are silanols and hydrogen bromide.
Wissenschaftliche Forschungsanwendungen
Tribromo(3,3,3-trifluoropropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials to enhance their properties, such as hydrophobicity or biocompatibility.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tribromo(3,3,3-trifluoropropyl)silane involves its ability to undergo substitution and hydrolysis reactions. The bromine atoms can be replaced by various nucleophiles, allowing the compound to form bonds with different substrates. This property makes it useful in surface modification and as a coupling agent in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloro(3,3,3-trifluoropropyl)silane: Similar in structure but with chlorine atoms instead of bromine.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains methoxy groups instead of bromine atoms.
3,3,3-Trifluoropropyltrimethoxysilane: Another derivative with methoxy groups.
Uniqueness
Tribromo(3,3,3-trifluoropropyl)silane is unique due to the presence of bromine atoms, which makes it more reactive in substitution reactions compared to its chloro and methoxy counterparts. This increased reactivity allows for a broader range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
921605-19-8 |
|---|---|
Molekularformel |
C3H4Br3F3Si |
Molekulargewicht |
364.86 g/mol |
IUPAC-Name |
tribromo(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C3H4Br3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 |
InChI-Schlüssel |
MLZOPJVPCGTFGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Si](Br)(Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


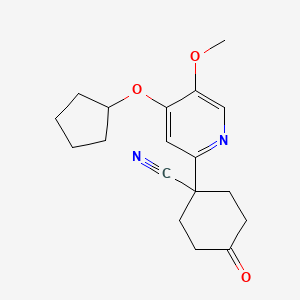
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)

![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
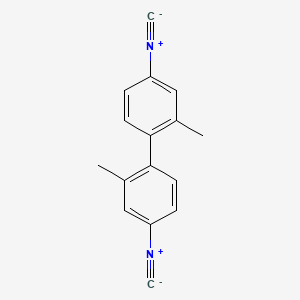
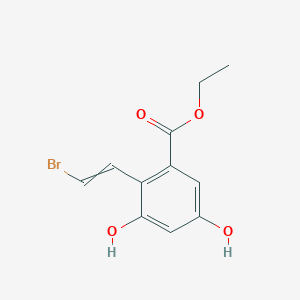
![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
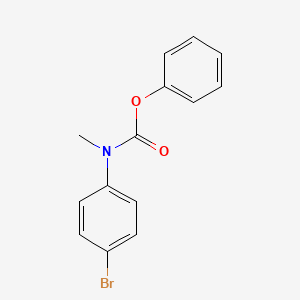
![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
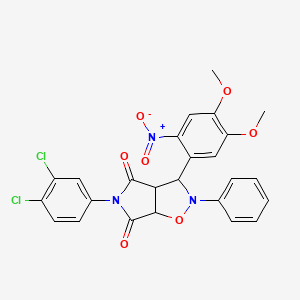

![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
